molecular formula C21H23FN4O2 B10992070 2-({4-[2-(4-Fluorophenoxy)ethyl]piperazino}methyl)-1(2H)-phthalazinone

2-({4-[2-(4-Fluorophenoxy)ethyl]piperazino}methyl)-1(2H)-phthalazinone

Cat. No.: B10992070
M. Wt: 382.4 g/mol
InChI Key: BEHWLXGJLDJJIK-UHFFFAOYSA-N
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Description

2-({4-[2-(4-Fluorophenoxy)ethyl]piperazino}methyl)-1(2H)-phthalazinone: , also known by its chemical formula C₁₈H₁₉FN₄O₂ , is a synthetic compound with diverse applications. Its structure combines a phthalazinone core with a piperazine moiety, making it an interesting target for research and development.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a phthalazinone derivative with a piperazine derivative. The reaction typically occurs under controlled conditions, such as refluxing in a suitable solvent.

b. Reaction Conditions: The reaction conditions may vary, but a typical procedure involves the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide). The reaction progresses through nucleophilic substitution, resulting in the formation of the desired product.

c. Industrial Production: While industrial-scale production methods are proprietary, pharmaceutical companies often optimize the synthetic route to achieve high yields and purity. Continuous flow processes and green chemistry principles are increasingly employed for large-scale production.

Chemical Reactions Analysis

a. Reaction Types:

2-({4-[2-(4-Fluorophenoxy)ethyl]piperazino}methyl)-1(2H)-phthalazinone: can undergo various reactions, including:

    Oxidation: Oxidative transformations can modify functional groups.

    Reduction: Reduction reactions may lead to the formation of saturated derivatives.

    Substitution: Nucleophilic substitutions introduce new substituents.

b. Common Reagents and Conditions: Reagents such as strong bases, oxidizing agents, and reducing agents play crucial roles. Conditions like temperature, solvent choice, and reaction time impact the outcome.

c. Major Products: The major products depend on the specific reaction conditions. Researchers often isolate intermediates and final compounds for further characterization.

Scientific Research Applications

a. Chemistry: Researchers explore its reactivity, stereochemistry, and potential as a building block for other compounds.

b. Biology and Medicine:

    Drug Discovery: Scientists investigate its pharmacological properties, aiming to develop novel drugs.

    Biological Activity: It may exhibit activity against specific targets (e.g., enzymes, receptors).

c. Industry:

    Materials Science: Its unique structure may find applications in materials, coatings, or sensors.

    Agrochemicals: Potential use as herbicides or fungicides.

Mechanism of Action

The precise mechanism remains an active area of study. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While 2-({4-[2-(4-Fluorophenoxy)ethyl]piperazino}methyl)-1(2H)-phthalazinone stands out due to its specific substitution pattern, similar compounds include:

    1-[2-(4-fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride: .

    (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate: (cyhalofop-butyl) .

Properties

Molecular Formula

C21H23FN4O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-[[4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl]methyl]phthalazin-1-one

InChI

InChI=1S/C21H23FN4O2/c22-18-5-7-19(8-6-18)28-14-13-24-9-11-25(12-10-24)16-26-21(27)20-4-2-1-3-17(20)15-23-26/h1-8,15H,9-14,16H2

InChI Key

BEHWLXGJLDJJIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)F)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

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